2-(7-Methoxynaphthalen-1-yl)acetamide
CAS No.: 138113-07-2
VCID: VC0195555
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-(7-Methoxynaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is also identified by the CAS number 138113-07-2 . Synonyms for this compound include 7-methoxy-1-naphthaleneacetamide and Agomelatine Impurity B . This compound has a role as an impurity in the synthesis or degradation of other compounds . The compound's structure includes a naphthalene moiety, which consists of two fused benzene rings, with a methoxy group and an acetamide group attached . Its physical properties include a density of 1.188 and a melting point of 200 °C . The boiling point is approximately 452.7±28.0 °C at 760 mmHg, and the flash point is 249.1±20.3 °C . A related compound is 2-(1-Naphthyl)acetamide, also known as alpha-naa amide or alpha-naphthaleneacetamide . N-(7-methoxynaphthalen-1-yl)acetamide is another similar chemical compound . Research Assistants analyze data and interpret it by collecting data, analyzing results, and writing up the findings . |
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CAS No. | 138113-07-2 |
Product Name | 2-(7-Methoxynaphthalen-1-yl)acetamide |
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 2-(7-methoxynaphthalen-1-yl)acetamide |
Standard InChI | InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) |
Standard InChIKey | LGYBVRIYYBHYCX-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 |
Canonical SMILES | COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 |
Appearance | Solid Powder |
Purity | > 95% |
Synonyms | 2-(7-Methoxynaphthalen-1-yl)acetamide |
PubChem Compound | 15149127 |
Last Modified | Aug 15 2023 |
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